

# In-Depth Technical Guide: T-3861174, a Novel Prolyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**T-3861174** is a potent and selective small molecule inhibitor of prolyl-tRNA synthetase (PRS), a critical enzyme in protein synthesis. By disrupting the normal process of proline incorporation into nascent polypeptide chains, **T-3861174** triggers a cellular stress response mediated by the GCN2-ATF4 pathway, ultimately leading to apoptosis in various cancer cell lines. This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **T-3861174**, supported by detailed experimental protocols and pathway visualizations.

## **Chemical Structure and Physicochemical Properties**

**T-3861174** is a complex heterocyclic molecule with the systematic IUPAC name 4-((3S)-3-Cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl)-N-(3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzyl)-6-methylpyridine-2-carboxamide. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                              | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-((3S)-3-Cyano-3-cyclopropyl-<br>2-oxopyrrolidin-1-yl)-N-(3-<br>fluoro-5-(1-methyl-1H-pyrazol-<br>4-yl)benzyl)-6-methylpyridine-<br>2-carboxamide | [1]       |
| CAS Number        | 2209057-94-1                                                                                                                                       | [1]       |
| Molecular Formula | C26H25FN6O2                                                                                                                                        | [1]       |
| Molecular Weight  | 472.52 g/mol                                                                                                                                       | [1]       |
| Appearance        | White to off-white solid                                                                                                                           |           |
| Solubility        | Soluble in DMSO                                                                                                                                    | _         |
| Calculated logP   | 3.5 - 4.5                                                                                                                                          |           |

# Mechanism of Action: Inhibition of Prolyl-tRNA Synthetase and Activation of the GCN2-ATF4 Pathway

**T-3861174** exerts its anti-tumor effects through a precise mechanism of action targeting the protein synthesis machinery.

### Prolyl-tRNA Synthetase (PRS) Inhibition

The primary molecular target of **T-3861174** is prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase (aaRS) family. These enzymes are essential for the first step of protein synthesis, where they catalyze the attachment of a specific amino acid to its cognate tRNA molecule. **T-3861174** binds to PRS, preventing it from charging tRNA with proline. This leads to an accumulation of uncharged tRNAPro within the cell.

### **GCN2-ATF4 Pathway Activation**

The accumulation of uncharged tRNA serves as a stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase.[2][3] GCN2, in turn, phosphorylates the  $\alpha$ -subunit







of eukaryotic initiation factor 2 (eIF2 $\alpha$ ). This phosphorylation event has two major consequences:

- Global Translation Repression: Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a general shutdown of protein synthesis.
- Preferential Translation of ATF4: Paradoxically, the phosphorylation of eIF2α facilitates the translation of Activating Transcription Factor 4 (ATF4) mRNA.[4]

ATF4 is a key transcription factor that orchestrates the cellular response to amino acid deprivation. It upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress-response genes, including the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[5][6] The sustained activation of the GCN2-ATF4-CHOP axis by **T-3861174** ultimately pushes cancer cells towards apoptosis.

Signaling Pathway Diagram





Click to download full resolution via product page



Caption: **T-3861174** inhibits PRS, leading to the activation of the GCN2-ATF4 pathway and apoptosis.

# Pharmacological and Biological Properties In Vitro Anti-tumor Activity

**T-3861174** has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized below.

| Cell Line | Cancer Type  | IC50 (μM) | Reference |
|-----------|--------------|-----------|-----------|
| SK-MEL-2  | Melanoma     | ~0.1      | [7]       |
| G-361     | Melanoma     | ~0.1      |           |
| HT-1080   | Fibrosarcoma | ~0.1      | _         |
| A549      | Lung Cancer  | ~1        | _         |
| HCT116    | Colon Cancer | ~1        | _         |

## In Vivo Anti-tumor Efficacy

In preclinical xenograft models, **T-3861174** has shown significant tumor growth inhibition. Notably, this anti-tumor activity is achieved without causing severe body weight loss in the treated animals, suggesting a favorable therapeutic window.[7]

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of **T-3861174** on cancer cell lines.

 Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.



- Compound Treatment: Prepare serial dilutions of T-3861174 in complete growth medium.
   Remove the medium from the wells and add 100 μL of the diluted compound solutions.
   Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 72 hours.
- MTT Addition: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

# Western Blot Analysis for GCN2-ATF4 Pathway Activation

This protocol is used to detect the phosphorylation of GCN2 and eIF2 $\alpha$ , and the upregulation of ATF4 and CHOP in response to **T-3861174** treatment.

- Cell Lysis: Plate cells in a 6-well plate and treat with T-3861174 at the desired concentrations
  for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer
  supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 μg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-GCN2, GCN2, p-eIF2α, eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.



Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate
with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
After further washing, visualize the protein bands using an enhanced chemiluminescence
(ECL) detection system.

### In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **T-3861174** in a subcutaneous xenograft model.

- Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> to 1 x 10<sup>7</sup> cancer cells (e.g., SK-MEL-2) in 100-200 μL of a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
- Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Drug Administration: Administer T-3861174 (e.g., via oral gavage or intraperitoneal injection)
  at the desired dose and schedule. The control group should receive the vehicle.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a
  predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,
  weight measurement, histopathology, or biomarker analysis).

Experimental Workflow Diagram



Click to download full resolution via product page



Caption: A typical workflow for the preclinical characterization of a novel anti-cancer agent like **T-3861174**.

#### Conclusion

**T-3861174** is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action. Its ability to selectively inhibit prolyl-tRNA synthetase and activate the GCN2-ATF4 stress response pathway provides a novel strategy for targeting cancer cells. The potent in vitro and in vivo anti-tumor activity, coupled with a favorable preliminary safety profile, warrants further investigation and development of **T-3861174** and its analogs as potential therapeutic agents. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and development efforts in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disruption of Proline Synthesis in Melanoma Inhibits Protein Production Mediated by the GCN2 Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: T-3861174, a Novel Prolyl-tRNA Synthetase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14754603#t-3861174-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com